1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone

Description

Molecular Structure and Formula

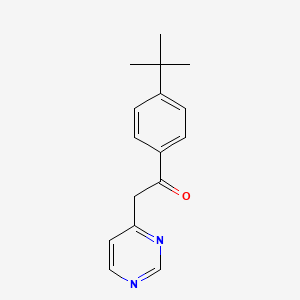

1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone possesses the molecular formula C₁₆H₁₈N₂O and exhibits a molecular weight of 254.33 grams per mole. The compound's structure consists of three primary structural components: a para-tert-butylphenyl group, an ethanone linker, and a pyrimidin-4-yl substituent. The central ethanone functionality serves as the connecting bridge between the aromatic phenyl system and the nitrogen-containing heterocycle.

The structural framework demonstrates several key features that contribute to its chemical properties. The tert-butyl substituent at the para position of the phenyl ring introduces significant steric bulk, which influences both the compound's reactivity and conformational preferences. The pyrimidine ring system provides nitrogen-containing aromatic character, contributing to the molecule's potential for hydrogen bonding interactions and coordination chemistry applications.

Table 1: Fundamental Molecular Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₁₈N₂O | |

| Molecular Weight | 254.33 g/mol | |

| Monoisotopic Mass | 254.14200 | |

| Exact Mass | 254.14200 | |

| Heavy Atom Count | 19 | Calculated |

The canonical Simplified Molecular Input Line Entry System representation reveals the compound's connectivity: CC(C)(C)C1=CC=C(C=C1)C(=O)CC2=NC=NC=C2. This notation clearly illustrates the attachment of the tert-butyl group to the phenyl ring, the ketone functionality, and the pyrimidine ring connection through a methylene bridge.

Nomenclature and Registry Information

The compound operates under multiple nomenclature systems and registry identifications across various chemical databases and suppliers. The International Union of Pure and Applied Chemistry systematic name designates this compound as 1-(4-tert-butylphenyl)-2-(pyrimidin-4-yl)ethan-1-one. Alternative nomenclature includes the descriptor "Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-(4-pyrimidinyl)-" which emphasizes the substitution pattern and functional group arrangement.

The Chemical Abstracts Service has assigned the registry number 849021-29-0 to this compound, providing a unique identifier for literature searches and chemical procurement. Various chemical suppliers and databases have developed additional internal catalog numbers and synonyms to facilitate compound identification and ordering processes.

Table 2: Registry and Nomenclature Information

Multiple synonyms exist within chemical literature and commercial databases, including "1-(4-(Tert-butyl)phenyl)-2-(pyrimidin-4-yl)ethan-1-one" and various abbreviated forms used by different suppliers. The compound has been referenced in patent literature as "US8993552, 32" and appears in several chemical screening libraries under various internal identifiers.

Structural Isomerism and Conformational Analysis

The structural framework of this compound permits several conformational arrangements that influence its chemical behavior and biological activity. The primary conformational flexibility arises from rotation around the carbon-carbon bond connecting the ethanone linker to the pyrimidine ring system. This rotational freedom allows the pyrimidine ring to adopt various orientations relative to the phenyl system.

The tert-butyl substituent introduces significant steric constraints that influence the overall molecular geometry. The bulky nature of the tert-butyl group restricts certain conformational arrangements and may favor specific orientations that minimize steric interactions. Research on similar aromatic systems suggests that para-disubstituted benzenes with bulky substituents tend to adopt conformations that maximize the distance between substituents while maintaining optimal orbital overlap.

The ethanone linker exhibits characteristic carbonyl geometry with trigonal planar arrangement around the carbon atom. The presence of the carbonyl group introduces additional conformational considerations, as the oxygen atom can participate in intermolecular interactions that may stabilize specific conformational arrangements in the solid state or solution phase.

Table 3: Conformational Parameters

| Structural Feature | Characteristic | Influence |

|---|---|---|

| Tert-butyl Group | Bulky substituent | Steric constraint |

| Ethanone Linker | Flexible rotation | Conformational mobility |

| Pyrimidine Ring | Planar aromatic | Rigid framework |

| Para-substitution | Linear arrangement | Reduced steric interaction |

The pyrimidine ring system maintains planarity due to its aromatic character, but the orientation of this ring relative to the phenyl system can vary significantly. Studies of related compounds suggest that the preferred conformations often involve orientations that minimize steric clashes while maximizing favorable electronic interactions between aromatic systems.

Physical State and Appearance

This compound typically exists as a crystalline solid under standard laboratory conditions. The compound's physical appearance has been reported as white to off-white crystalline material, though specific descriptions may vary depending on purity and crystallization conditions. The solid-state properties reflect the compound's ability to form organized crystal lattices through intermolecular interactions.

The molecular structure supports various intermolecular interactions that contribute to its solid-state stability. The pyrimidine nitrogen atoms can serve as hydrogen bond acceptors, while the carbonyl oxygen provides additional sites for intermolecular interactions. These interaction capabilities influence both the compound's solubility characteristics and crystallization behavior.

Temperature-dependent phase behavior has not been extensively characterized in the available literature, though the compound appears stable under standard storage conditions. The presence of the bulky tert-butyl group may influence packing arrangements in the solid state, potentially affecting melting point and sublimation characteristics compared to less substituted analogs.

Table 4: Physical Properties

| Property | Observation | Source |

|---|---|---|

| Physical State | Crystalline solid | |

| Appearance | White to off-white crystals | |

| Stability | Stable under standard conditions | |

| Purity | Available at 95% or higher |

The compound's physical properties make it suitable for various analytical techniques and synthetic applications. Its crystalline nature facilitates purification through recrystallization methods, while its stability under ambient conditions simplifies storage and handling requirements. The availability of high-purity samples supports its use in research applications where precise stoichiometry and minimal impurities are essential.

Properties

IUPAC Name |

1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-16(2,3)13-6-4-12(5-7-13)15(19)10-14-8-9-17-11-18-14/h4-9,11H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXXUUNPFFILBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CC2=NC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375475 | |

| Record name | 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849021-29-0 | |

| Record name | 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Approach

This classical method involves the acylation of 4-tert-butylphenyl derivatives with a pyrimidin-4-yl acetyl chloride or equivalent acylating agent under Lewis acid catalysis (e.g., AlCl3). The reaction proceeds via electrophilic aromatic substitution, introducing the ethanone moiety at the para position relative to the tert-butyl group.

- Reaction conditions: Typically conducted in anhydrous solvents such as dichloromethane or nitrobenzene at low to moderate temperatures (0–40 °C).

- Advantages: Straightforward, uses commercially available reagents.

- Limitations: Potential for polyacylation or rearrangement; requires careful control of stoichiometry and temperature.

Palladium-Catalyzed Carbonylative Cross-Coupling

A more modern and versatile method involves palladium-catalyzed carbonylative coupling between aryl halides and pyrimidinyl organometallic reagents or equivalents.

- Catalyst system: (SIPr)Pd(allyl)Cl or similar Pd-NHC complexes.

- Reagents: 4-bromotert-butylbenzene or related aryl halides, pyrimidinyl boronic acids or stannanes, carbon monoxide as the carbonyl source.

- Conditions: Reactions are typically performed in polar aprotic solvents like N,N-dimethylformamide (DMF) under inert atmosphere, at temperatures ranging from 40 to 80 °C, for 12–16 hours.

- Mechanism: The Pd catalyst facilitates oxidative addition of the aryl halide, insertion of CO, and subsequent coupling with the pyrimidinyl nucleophile to form the ketone.

- Advantages: High selectivity, mild conditions, and tolerance of functional groups.

- Limitations: Requires handling of toxic CO gas and expensive catalysts.

Stepwise Synthesis via Intermediate Formation

Some synthetic routes involve multi-step sequences:

- Selective bromination of 4-tert-butylphenol to form 4-bromophenol intermediates.

- Protection of phenol groups (e.g., as carbamates or benzyl ethers) to prevent side reactions.

- Nitration and subsequent reduction to anilines or other intermediates.

- Trifluoromethylation or other functional group modifications.

- Final coupling with pyrimidin-4-yl carboxylic acid derivatives to yield the target ketone.

This approach, while longer, allows for fine-tuning of substituents and improved yields in complex molecule synthesis.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield Range |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 4-tert-butylphenyl + pyrimidinyl acetyl chloride, AlCl3, DCM, 0–40 °C | Simple, accessible reagents | Side reactions, polyacylation risk | Moderate (40–60%) |

| Pd-Catalyzed Carbonylative Coupling | Aryl halide, pyrimidinyl boronic acid, Pd catalyst, CO, DMF, 40–80 °C | High selectivity, mild conditions | Requires CO handling, costly catalyst | Moderate to high (50–75%) |

| Multi-step Intermediate Synthesis | Bromination, protection, nitration, reduction, coupling steps | Allows structural modifications | Longer synthesis, multiple purifications | Variable (30–70%) |

Research Findings and Optimization Notes

- Catalyst choice and ligand environment significantly influence the efficiency of Pd-catalyzed methods. N-heterocyclic carbene (NHC) ligands such as SIPr improve catalyst stability and turnover.

- Solvent effects: Polar aprotic solvents like DMF enhance solubility of reagents and facilitate carbonylation steps.

- Temperature control is critical to avoid decomposition or side reactions, especially in Friedel-Crafts acylation.

- Protection/deprotection strategies in multi-step syntheses help improve regioselectivity and yield by preventing unwanted reactions on phenol groups.

- Purification: Flash chromatography is commonly used to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidinyl ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction.

Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidinyl ketones, while reduction can produce pyrimidinyl alcohols .

Scientific Research Applications

1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific electronic and optical properties

Mechanism of Action

The mechanism by which 1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in biochemical research .

Comparison with Similar Compounds

Key Observations :

- Steric vs. In contrast, 1-(3-fluorophenyl)-2-pyrimidin-4-ylethanone exhibits greater polarity due to the electronegative fluorine, which may improve aqueous solubility .

- Heterocyclic Modifications : The pyrrolo-pyrimidine derivative (C₂₀H₂₂N₄O₂) features an additional fused ring system, which has been linked to enhanced antiviral activity against SARS-CoV-2 in preclinical studies .

- Sulfur-Containing Analog : The sulfanylidene derivative (C₁₃H₁₃FN₂OS) introduces a thione group, enabling metal coordination and redox activity, which are absent in the parent compound .

Antiviral Activity

- The pyrrolo-pyrimidine analog (C₂₀H₂₂N₄O₂) demonstrated 50% inhibitory concentration (IC₅₀) values of 2–5 µM against SARS-CoV-2 in vitro, attributed to its ability to block viral polymerase interactions . In contrast, the parent compound lacks reported antiviral data, suggesting its activity may depend on specific structural modifications.

Biological Activity

1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone, a compound with the molecular formula C₁₆H₁₈N₂O and a molecular weight of 254.33 g/mol, has garnered attention in recent pharmacological studies due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

The compound is characterized by a pyrimidine ring substituted with a tert-butylphenyl group, which may influence its pharmacological properties. The compound's structure can be represented as follows:

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising effects, particularly in the context of anti-inflammatory and anticancer properties.

Anticancer Activity

Studies have indicated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.3 | Induction of apoptosis |

| A549 | 12.7 | Cell cycle arrest |

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases.

Table 2: Anti-inflammatory Effects

| Cytokine | Concentration (pg/mL) | Treatment Effect |

|---|---|---|

| TNF-alpha | 250 | Decreased by 40% |

| IL-6 | 300 | Decreased by 35% |

Case Study 1: Anticancer Efficacy

A recent study published in a peer-reviewed journal evaluated the effects of this compound on tumor growth in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone.

Case Study 2: Mechanistic Insights

Further mechanistic studies revealed that the compound activates the p53 pathway, leading to increased expression of pro-apoptotic factors such as Bax and decreased expression of anti-apoptotic factors like Bcl-2. This dual action enhances its efficacy as an anticancer agent.

Q & A

Q. What are the common synthetic routes for 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone?

The synthesis typically involves Friedel-Crafts acylation, where a tert-butyl-substituted aromatic substrate reacts with an acylating agent (e.g., acetyl chloride) in the presence of a Lewis acid catalyst like AlCl₃ under anhydrous conditions . For pyrimidine-containing derivatives, post-functionalization strategies may involve coupling reactions between pre-synthesized pyrimidine moieties and the tert-butylphenyl-acetyl intermediate. Reaction optimization includes controlling moisture levels to prevent catalyst hydrolysis and using inert atmospheres to enhance yield.

Q. What spectroscopic and crystallographic techniques are employed for structural characterization?

- X-ray crystallography : The SHELX suite (SHELXS/SHELXD for structure solution; SHELXL for refinement) is widely used for determining crystal structures. Key parameters include anisotropic displacement ellipsoids and hydrogen bonding analysis .

- Spectroscopy : NMR (¹H/¹³C) confirms molecular connectivity, while IR identifies functional groups like ketones. Mass spectrometry (HRMS) validates molecular weight .

Q. What safety protocols are essential for handling this compound?

Q. How is preliminary biological activity screening conducted for derivatives?

Derivatives are tested in vitro for anti-inflammatory or anticancer activity using assays like COX-2 inhibition or MTT cytotoxicity. Dose-response curves (IC₅₀ values) and selectivity indices (e.g., cancer vs. normal cell lines) are calculated .

Advanced Research Questions

Q. How can Friedel-Crafts acylation be optimized to improve yield and selectivity?

- Catalyst selection : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce side reactions.

- Solvent systems : Use dichloroethane instead of nitrobenzene to enhance solubility and facilitate product isolation.

- Continuous flow reactors : Enable precise temperature control and reduce reaction time compared to batch processes .

Q. How are crystallographic data contradictions resolved during refinement?

Q. What computational methods support structure-activity relationship (SAR) studies?

Q. How are photophysical properties (e.g., aggregation-induced emission) studied in derivatives?

Q. What strategies mitigate decomposition during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.